N-benzyl-4-methoxy-N-(trifluoromethyl)aniline
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Overview
Description
N-benzyl-4-methoxy-N-(trifluoromethyl)aniline is a synthetic organic compound known for its unique chemical structure and properties. It has gained attention in various fields of scientific research due to its potential applications in chemistry, biology, medicine, and industry. The compound is characterized by the presence of a benzyl group, a methoxy group, and a trifluoromethyl group attached to an aniline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is known for its mild and functional group-tolerant reaction conditions.
Industrial Production Methods
Industrial production of N-benzyl-4-methoxy-N-(trifluoromethyl)aniline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-methoxy-N-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: The compound’s unique structure and biological activity make it a potential candidate for drug development and therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-benzyl-4-methoxy-N-(trifluoromethyl)aniline exerts its effects involves the activation of specific molecular targets and pathways. For example, it promotes the differentiation of spermatogonial stem cells by activating the Oct4 pathway, thereby enhancing spermatogenesis . The compound’s interaction with molecular targets and its ability to modulate specific pathways are key to its biological activity.
Comparison with Similar Compounds
N-benzyl-4-methoxy-N-(trifluoromethyl)aniline can be compared with other similar compounds, such as:
4-(Trifluoromethyl)aniline: This compound shares the trifluoromethyl group but lacks the benzyl and methoxy groups, resulting in different chemical and biological properties.
4-(Trifluoromethyl)benzylamine: This compound has a similar structure but with an amine group instead of the methoxy group, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
143490-21-5 |
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Molecular Formula |
C15H14F3NO |
Molecular Weight |
281.27 g/mol |
IUPAC Name |
N-benzyl-4-methoxy-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C15H14F3NO/c1-20-14-9-7-13(8-10-14)19(15(16,17)18)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 |
InChI Key |
LKPDJYQVGJLKHN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC2=CC=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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